
3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms into the quinazoline ring.
Amination: Substitution of an amino group at specific positions.
Coupling Reaction: Formation of the final compound through coupling of intermediates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the bromine atoms or other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with altered electronic properties, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study for reaction mechanisms and synthetic methodologies.
Biology and Medicine
In biology and medicine, quinazoline derivatives are often explored for their potential as therapeutic agents. This compound might be investigated for its activity against various biological targets, including enzymes, receptors, and nucleic acids.
Industry
In industry, such compounds could be used in the development of pharmaceuticals, agrochemicals, or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one would depend on its interaction with biological targets. It might inhibit or activate specific enzymes, bind to receptors, or interfere with nucleic acid functions. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoquinazoline: A simpler quinazoline derivative with known biological activity.
6-Bromoquinazoline: Another brominated quinazoline with potential therapeutic applications.
2-Phenylaminoquinazoline: A compound with a similar structure but different substitution pattern.
Uniqueness
3-Amino-6-bromo-2-((4-bromophenyl)amino)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazoline derivatives.
Propiedades
Número CAS |
91539-11-6 |
|---|---|
Fórmula molecular |
C14H10Br2N4O |
Peso molecular |
410.06 g/mol |
Nombre IUPAC |
3-amino-6-bromo-2-(4-bromoanilino)quinazolin-4-one |
InChI |
InChI=1S/C14H10Br2N4O/c15-8-1-4-10(5-2-8)18-14-19-12-6-3-9(16)7-11(12)13(21)20(14)17/h1-7H,17H2,(H,18,19) |
Clave InChI |
DYMOCEGOHIWORA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC3=C(C=C(C=C3)Br)C(=O)N2N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


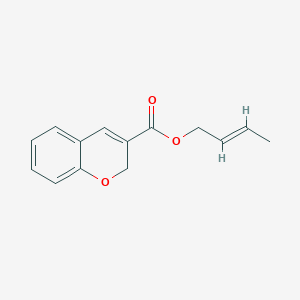
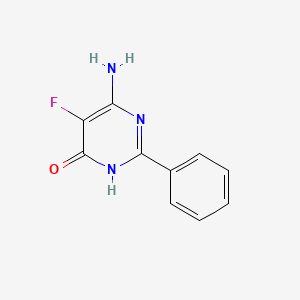
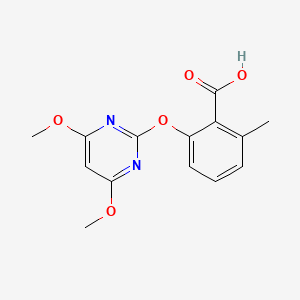
![3-(3,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15215560.png)
![N-[(3,4-Dichlorophenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B15215561.png)
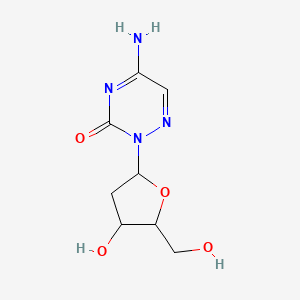
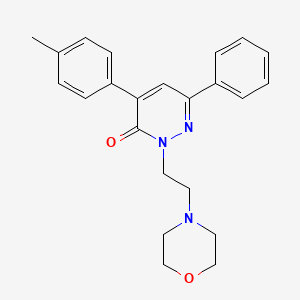
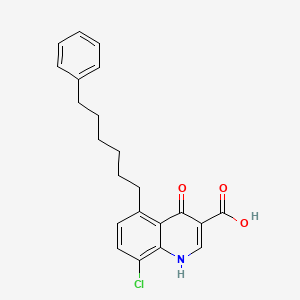

![8-(4-Ethoxyphenyl)-2-methyl-4,7-dioxo-5-phenyl-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B15215603.png)

![p-Aminobenzoato di 3-pirrolidinometil-2-bornanolo [Italian]](/img/structure/B15215613.png)

![N-{4-[1-(Benzenesulfonyl)-1H-indol-2-yl]-4-oxobutyl}benzamide](/img/structure/B15215625.png)
